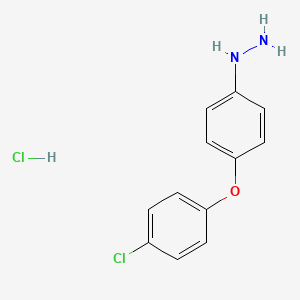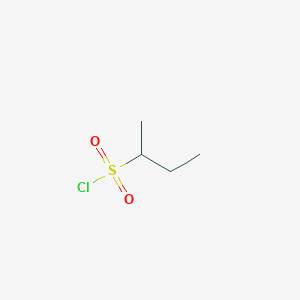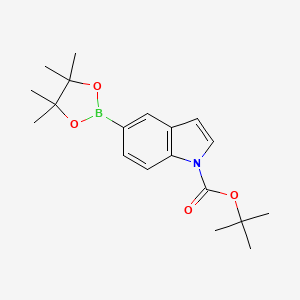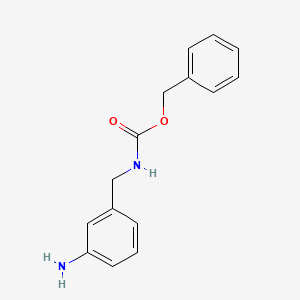
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a chemical compound that is related to various phenylhydrazine derivatives. These derivatives are known for their diverse chemical reactions and biological activities. For instance, phenylhydrazine itself is known to interact with hemoglobin and cause oxidative denaturation . Moreover, chlorophenyl derivatives have been studied for their potential in pharmaceutical applications, such as antitrypanosomal, antileishmanial, and antimalarial activities . The presence of the chlorophenoxy group could imply similar reactivity or biological activity, although the specific compound is not directly studied in the provided papers.
Synthesis Analysis
The synthesis of phenylhydrazine derivatives can involve various starting materials and reagents. For example, the reaction between chloromaleic acid anhydride and phenylhydrazine leads to the formation of isomeric 1-phenyl-3-hydroxy-chloro-pyridazones . Similarly, 4-aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones . These methods could potentially be adapted for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylhydrazine derivatives is characterized by the presence of a phenyl group attached to a hydrazine moiety. The addition of a chlorophenoxy group would introduce additional steric and electronic effects. For instance, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular hydrogen bonds . Such structural features could influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Phenylhydrazine derivatives undergo various chemical reactions. They can act as derivatization reagents for the determination of residual aromatic aldehydes in drug samples . They also participate in redox reactions, as seen with chlorpromazine hydrochloride, which is structurally related and used as a redox indicator . The electrochemical properties of phenylhydrazine can be altered in the presence of beta-cyclodextrin, which could be relevant for the electrochemical behavior of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylhydrazine derivatives can be influenced by their molecular structure. For example, the inclusion complex of phenylhydrazine hydrochloride with beta-cyclodextrin shows reduced light and oxygen sensitivity, which could improve storage and handling . The presence of a chlorophenoxy group in 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride would likely affect its solubility, stability, and reactivity, although specific data on this compound is not provided in the abstracts.
Aplicaciones Científicas De Investigación
Environmental Treatment Applications
Phenylhydrazine hydrochloride, a key intermediate in producing pesticides and medicines, generates complex toxic wastewater. A comprehensive treatment approach using resin adsorption and Fenton oxidation significantly enhances biodegradability, suggesting its potential application in environmental management (Bao Xi-zhi, 2013).
Synthesis and Pharmacological Studies
Phenylhydrazine hydrochloride has been utilized in the synthesis of new classes of compounds with notable pharmacological properties. For instance, halobenzyloxy or alkoxy 1,2,4-triazoles and their hydrochlorides, synthesized from commercially available phenylhydrazine, exhibited significant antibacterial and antifungal activities (Kun Wan & Cheng‐He Zhou, 2010). Additionally, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a reaction involving phenylhydrazine hydrochloride demonstrates its utility in creating novel compounds with potential antimicrobial activities (D. Achutha et al., 2017).
Analytical Chemistry Applications
In the field of analytical chemistry, phenylhydrazine hydrochloride plays a role in various procedures. It has been used in high-performance liquid chromatography (HPLC) techniques to determine aldehyde concentrations as lipid peroxidation products (T. Grune et al., 1990). Phenylhydrazine also finds application as an inhibitor in immunoperoxidase procedures, showing its versatility in biochemistry (W. Straus, 1972).
Other Chemical Synthesis Applications
Further exploring its chemical applications, phenylhydrazine hydrochloride is used in the synthesis of other complex compounds. For example, a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involves its use, indicating its significance in creating diverse chemical structures (W. Ashton & G. Doss, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZATYTZYCPATNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride | |
CAS RN |
849021-09-6 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)





